4,4,4-Trifluorobutyl difluoromethylether

Description

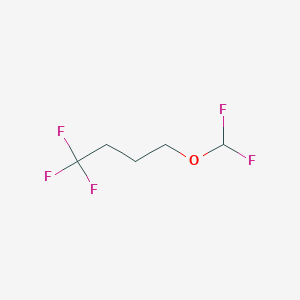

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-1,1,1-trifluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O/c6-4(7)11-3-1-2-5(8,9)10/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOCSRFXHAZNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)COC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Preparation of 4,4,4 Trifluorobutyl Difluoromethylether

Retrosynthetic Analysis of the 4,4,4-Trifluorobutyl Difluoromethylether Moiety

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler precursor structures. amazonaws.com For an ether like this compound, the most logical disconnection is the carbon-oxygen bond of the ether linkage. amazonaws.com This disconnection, represented by a retrosynthetic arrow (⇒), leads to two key synthons: a 4,4,4-trifluorobutyl cation and a difluoromethoxide anion, or their synthetic equivalents.

4,4,4-Trifluorobutanol is a critical intermediate for this synthesis. Several distinct routes for its preparation have been developed, starting from different materials and employing various chemical transformations.

One common strategy begins with 3-halogen-1,1,1-trifluoropropane. google.com In this method, a Grignard reagent is formed from the halide, which then reacts with dimethylformamide (DMF) to yield 4,4,4-trifluorobutanal. Subsequent reduction of the aldehyde with a borohydride (B1222165) reagent, such as sodium borohydride, produces the desired 4,4,4-Trifluorobutanol. google.com

Another approach utilizes 2-bromoethanol (B42945) as the starting material. google.com The synthesis involves protecting the alcohol functionality, preparing a Grignard reagent from the bromide, and then performing a coupling reaction with 2,2,2-trifluoro ethyl methanesulfonate. The final step is the removal of the protecting group to yield the target alcohol. google.com

A third pathway starts from diethyl malonate. google.com This route involves a substitution reaction with 2,2,2-trifluoro ethyl p-toluenesulfonate, followed by a decarboxylation step to form 4,4,4-trifluoro ethyl butyrate. The final step is the reduction of this ester to afford 4,4,4-Trifluorobutanol. google.com

A further method has been reported starting from 3-chloropropanol, which undergoes an addition reaction with 3,4-dihydropyran to protect the hydroxyl group. guidechem.comchemicalbook.com This is followed by a cross-coupling reaction between the resulting 2-(3-chloropropoxy)tetrahydro-2H-pyran and halotrifluoromethane to introduce the trifluoromethyl group. guidechem.comchemicalbook.com

Interactive Table: Comparison of Synthetic Routes to 4,4,4-Trifluorobutanol

| Starting Material | Key Reagents | Number of Steps | Reported Overall Yield | Reference |

| 3-halogen-1,1,1-trifluoropropane | Mg, DMF, NaBH₄/KBH₄ | 2 | Not specified | google.com |

| 2-bromoethanol | 3,4-dihydropyran, Mg, 2,2,2-trifluoro ethyl methanesulfonate | 3 | High | google.com |

| Diethyl malonate | NaH, 2,2,2-trifluoro ethyl p-toluenesulfonate, Reduction reagent | 3 | High | google.com |

| 3-chloropropanol | 3,4-dihydropyran, halotrifluoromethane | 2 | 91.13% (step 1), 72.34% (step 2) | chemicalbook.com |

Once 4,4,4-Trifluorobutanol is obtained, the next critical step is the introduction of the difluoromethyl group to form the ether linkage. Most modern methods for the difluoromethylation of alcohols proceed through the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. nih.gov

A prominent method utilizes difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid, in the presence of a base like potassium hydroxide (B78521) (KOH). nih.govnih.govberkeley.edu This reaction is notably fast, often completing within minutes at room temperature, and demonstrates broad functional group tolerance. nih.gov Another widely used reagent is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), which serves as a practical difluorocarbene source. nih.gov This method can be performed under mild, weakly basic or acidic conditions and is effective for primary, secondary, and tertiary alcohols. nih.gov An environmentally benign version of this protocol uses water as the solvent with potassium bifluoride (KHF₂) as a mild activator. cas.cn

Other innovative approaches include mechanochemical methods, where alcohols react with a difluorocarbene precursor in a mixer mill under solvent-free conditions, offering high yields and reduced waste. chinesechemsoc.org Electrophilic difluoromethylating agents, such as sulfonium (B1226848) ylides, have also been developed for the direct difluoromethylation of alcohols under mild conditions. nih.gov

Interactive Table: Selected Reagents for Difluoromethyl Etherification of Alcohols

| Reagent | Activator/Conditions | Key Features | Reference |

| HCF₂OTf | KOH, MeCN/H₂O, Room Temp. | Fast reaction, non-ozone-depleting, broad scope. nih.govberkeley.edu | nih.govnih.govberkeley.edu |

| TMSCF₂Br | KHF₂, Water or CH₂Cl₂/H₂O | Mild conditions, can be run in water, practical carbene source. nih.govcas.cn | nih.govcas.cn |

| S-(difluoromethyl)sulfonium salt | Base, two-phase solvent system | Difluorocarbene precursor. chinesechemsoc.org | chinesechemsoc.org |

| Difluorocarbene precursor | Mixer mill, solvent-free | Mechanochemical, reduced waste. chinesechemsoc.org | chinesechemsoc.org |

| BrCF₂CO₂H | fac-Ir(ppy)₃, visible light | Photoredox catalysis, mild conditions. nih.gov | nih.gov |

| Electrophilic sulfonium ylide | Rhodium catalyst (for reagent synthesis) | Stable, electrophilic reagent, good functional tolerance. nih.gov | nih.gov |

Development and Optimization of Novel Synthetic Pathways

The synthesis of this compound is accomplished by combining the preparation of the fluorinated alcohol with a suitable etherification methodology. The development of these pathways focuses on efficiency, safety, and mild reaction conditions.

Direct C-O bond formation strategies refer to the key step where the ether linkage is created. In this context, it is the reaction of 4,4,4-Trifluorobutanol with a difluoromethylating agent. The evolution of these strategies has moved away from harsh reagents like the ozone-depleting gas HCF₂Cl (Freon 22) towards more manageable and environmentally conscious alternatives. nih.gov

The use of TMSCF₂Br as a difluorocarbene source represents a significant advancement, allowing for the efficient synthesis of alkyl difluoromethyl ethers under mild conditions. nih.gov The reaction proceeds through the direct interaction of the neutral alcohol with the generated difluorocarbene. nih.gov Similarly, the system developed by Hartwig using HCF₂OTf and KOH provides a rapid and highly functional-group-tolerant method for creating the O-CF₂H bond from alcohols at ambient temperature. nih.gov More recently, visible light photoredox catalysis has emerged as a state-of-the-art technique, enabling the generation of difluorocarbene from precursors like difluorobromoacetic acid under exceptionally mild conditions. nih.gov These methods exemplify direct C-O bond formation where 4,4,4-Trifluorobutanol would be directly converted to the target ether in a single, high-yielding step.

For example, a plausible and efficient sequence would be:

Synthesis of 4,4,4-Trifluorobutanol : Starting from 2-bromoethanol, the hydroxyl group is first protected using 3,4-dihydropyran. The resulting bromide is converted to a Grignard reagent, which is then coupled with 2,2,2-trifluoro ethyl methanesulfonate. Deprotection of the alcohol furnishes 4,4,4-Trifluorobutanol. google.com

Difluoromethyl Etherification : The synthesized 4,4,4-Trifluorobutanol is then subjected to difluoromethylation. For instance, reacting it with TMSCF₂Br and KHF₂ in a water-based system would provide the final product, this compound. cas.cn

Mechanistic Considerations in the Formation of Fluoroether Linkages

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The formation of the difluoromethyl ether linkage from an alcohol and a difluorocarbene precursor is believed to proceed via a common, key intermediate: difluorocarbene (:CF₂). nih.govnih.gov

The generation of difluorocarbene can be initiated by various reagents. For example, with HCF₂OTf, a base like KOH is thought to deprotonate the reagent, leading to the elimination of the triflate anion to release :CF₂. nih.gov Strong evidence for the involvement of difluorocarbene was provided through trapping experiments. When the reaction of HCF₂OTf and KOH was performed in the presence of tetramethylethylene, the corresponding difluorocyclopropane product was formed, which is a classic outcome of a carbene cycloaddition. nih.gov

Once generated, the electrophilic difluorocarbene reacts with the nucleophilic oxygen atom of the alcohol. A key mechanistic distinction exists between the reaction with highly acidic phenols and less acidic alcohols. nih.govchinesechemsoc.org With phenols, the base deprotonates the hydroxyl group to form a more nucleophilic phenoxide anion, which then attacks the difluorocarbene. nih.gov For alcohols, which have higher pKa values, the reaction is proposed to occur mainly through the interaction of the neutral alcohol with the difluorocarbene. nih.gov This is followed by a proton transfer step to yield the final difluoromethyl ether. A labeling experiment using D₂O as the solvent showed significant deuterium (B1214612) incorporation into the product's difluoromethyl group, supporting a mechanism that involves a protonation event after the initial C-O bond formation. nih.gov The alternative pathway, a direct Sₙ2-type nucleophilic attack by the alcohol on the difluoromethylating reagent (e.g., displacing the triflate from HCF₂OTf), is generally considered less likely for these systems. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of 4,4,4-Trifluorobutyl difluoromethyl ether from the achiral precursor 4,4,4-trifluorobutanol does not present a challenge of stereochemical control at the ether-forming carbon, as no new stereocenter is generated. However, the principles of stereoselectivity would become critical if a chiral fluorinated alcohol were used as the starting material.

Recent studies have explored stereoselective C-F bond activation in geminal difluoromethyl groups using frustrated Lewis pairs (FLPs). cas.cn This approach allows for the desymmetrization of geminal difluoroalkanes, providing access to enantioenriched and diastereomerically enriched fluorinated compounds. cas.cn While not directly applicable to the ether formation in the target molecule, this highlights the ongoing development of stereocontrolled transformations in organofluorine chemistry.

Regioselectivity is a key consideration in the synthesis of 4,4,4-Trifluorobutyl difluoromethyl ether. The starting material, 4,4,4-trifluorobutanol, possesses a primary hydroxyl group. The aforementioned synthetic methods are highly regioselective for the O-difluoromethylation of this alcohol. For instance, methods involving the generation of difluorocarbene (:CF₂) show a strong preference for insertion into the O-H bond of the alcohol over other potential reaction sites in the molecule.

In cases where a molecule contains multiple reactive sites, such as both an alcohol and a phenol, divergent reactivity can be achieved by carefully selecting the reaction conditions. For example, with TMSCF₂Br, a two-phase system of water and dichloromethane (B109758) at 0°C can favor the difluoromethylation of an alcohol, while a homogeneous system in toluene (B28343) at 110°C can promote the difluorocyclopropanation of an alkene if present. cas.cn This demonstrates the high degree of regiochemical control that can be exerted in modern difluoromethylation reactions.

Computational Chemistry and Theoretical Investigations of 4,4,4 Trifluorobutyl Difluoromethylether

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of molecules. These methods provide a detailed picture of electron distribution, molecular orbital energies, and conformational landscapes.

Density Functional Theory (DFT) Studies of Conformational Preferences

The presence of electronegative fluorine atoms significantly influences the conformational preferences due to intramolecular electrostatic interactions and hyperconjugation effects. DFT calculations can quantify these interactions and predict the equilibrium geometries. For instance, the gauche effect might be observed, where a conformation with adjacent electron-withdrawing groups is unexpectedly stabilized.

A representative, albeit generalized, table of conformational analysis results for a fluorinated ether is presented below. The specific values for 4,4,4-Trifluorobutyl difluoromethyl ether would require a dedicated computational study.

| Dihedral Angle | Relative Energy (kcal/mol) |

| anti | 0.00 |

| gauche | 0.75 |

Ab Initio Methods for High-Accuracy Energetics

For even greater accuracy in determining thermochemical properties, high-level ab initio methods are employed. osti.gov These methods, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in quantum chemistry for their ability to provide highly accurate energies. osti.govresearchgate.netuga.edu When applied to 4,4,4-Trifluorobutyl difluoromethyl ether, these calculations can yield precise values for its heat of formation, bond dissociation energies, and reaction enthalpies. osti.gov

Achieving high accuracy often involves extrapolating to the complete basis set (CBS) limit and including corrections for core-valence correlation, relativistic effects, and zero-point vibrational energy (ZPVE). researchgate.net While computationally expensive, these methods provide benchmark data that can be used to validate less demanding computational models.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solvation Behavior

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. mdpi.comnih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model bulk properties and complex processes like solvation and transport phenomena. arxiv.org

Ion-Solvent Coordination Environment Analysis (e.g., in Electrolyte Systems)

The strong electron-withdrawing effect of the trifluoromethyl and difluoromethyl groups in 4,4,4-Trifluorobutyl difluoromethyl ether is expected to weaken the solvating power of the ether oxygen. researchgate.net However, the fluorine atoms themselves can participate in the coordination of the cation. researchgate.net Radial distribution functions (RDFs) derived from MD simulations can quantify the probability of finding a solvent atom at a certain distance from the ion, providing a detailed picture of the solvation structure. researchgate.net

A hypothetical table illustrating the coordination numbers (CN) of Li⁺ in a fluorinated ether electrolyte is shown below.

| Ion-Atom Pair | Coordination Number (CN) |

| Li⁺ - O (ether) | 3.5 |

| Li⁺ - F (solvent) | 0.5 |

Transport Properties Simulation (e.g., Ionic Conductivity, Self-Diffusivity)

MD simulations are also invaluable for predicting transport properties of electrolytes, such as ionic conductivity and self-diffusivity of the constituent ions and solvent molecules. arxiv.org These properties are directly related to the mobility of charge carriers and are crucial for the performance of electrochemical devices.

The self-diffusion coefficients can be calculated from the mean squared displacement (MSD) of the particles over time. Ionic conductivity can then be estimated using the Nernst-Einstein equation, which relates conductivity to the diffusion coefficients of the ions. The viscosity of the solvent, influenced by its molecular structure and intermolecular forces, also plays a significant role in determining these transport properties. The fluorinated nature of 4,4,4-Trifluorobutyl difluoromethyl ether is likely to result in a higher viscosity compared to its non-fluorinated counterparts, which would in turn affect ionic mobility.

Reaction Pathway Elucidation and Kinetic Modeling

Computational chemistry can be employed to investigate the potential reaction pathways of 4,4,4-Trifluorobutyl difluoromethyl ether, such as its decomposition or its reactions with other species in an electrolyte. By mapping the potential energy surface of a reaction, transition states can be located, and activation barriers can be calculated. This information is essential for understanding the stability of the compound under different conditions.

Transition State Theory Applications for Chemical Reactions

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary chemical reactions. wikipedia.org It postulates that for a reaction to occur, reactant molecules must pass through a high-energy, unstable molecular arrangement known as the transition state or activated complex. wikipedia.orgyoutube.comyoutube.com The rate of the reaction is then determined by the concentration of these activated complexes and the frequency at which they decompose to form products. youtube.com

Computational chemists apply TST to calculate reaction rate constants by first mapping the potential energy surface of a reaction. This involves identifying the lowest energy pathway from reactants to products, with the highest point on this path corresponding to the transition state. youtube.com By calculating the Gibbs free energy of activation (ΔG‡)—the energy difference between the reactants and the transition state—the reaction rate constant (k) can be determined using the Eyring equation. youtube.com

For hydrofluoroethers, TST is extensively used to model their reactions with atmospheric oxidants, which is a key factor in determining their environmental persistence. researchgate.net Theoretical studies on the reactions of various HFEs with the hydroxyl radical (•OH) have successfully employed TST to calculate rate constants. researchgate.netresearchgate.net These calculations involve:

Optimizing the geometries of the reactant molecules (HFE and •OH) and the transition state for hydrogen abstraction.

Calculating the vibrational frequencies of these structures to confirm the nature of the stationary points (reactants as minima, transition state as a first-order saddle point) and to compute zero-point vibrational energies.

Determining the energy barrier (activation energy) for the reaction.

These theoretical calculations provide invaluable insights into reaction mechanisms and kinetics that are often difficult to measure experimentally.

Computational Prediction of Degradation Mechanisms (e.g., Hydroxyl Radical Abstraction)

The primary degradation pathway for hydrofluoroethers in the troposphere is through reaction with the hydroxyl radical (•OH). researchgate.netnih.gov Computational methods are instrumental in predicting the mechanism and kinetics of this degradation process. The reaction proceeds via the abstraction of a hydrogen atom from the HFE molecule by a hydroxyl radical, forming a water molecule and a fluoroether radical. researchgate.netrsc.org

For a molecule like 4,4,4-Trifluorobutyl difluoromethylether (CHF₂OCH₂CH₂CF₃), there are multiple C-H bonds from which a hydrogen atom can be abstracted. Computational models can determine the activation energy for abstraction at each unique position. The site with the lowest activation energy will be the most favorable reaction pathway. nih.govnih.gov

A detailed computational and experimental study on the related isomer HFE-356mec3 (CF₃CHFCF₂OCH₃) provides a clear example of this process. researchgate.net The reaction with •OH radicals initiates its atmospheric degradation. The temperature-dependent rate coefficient for this reaction was determined, allowing for the calculation of its atmospheric lifetime. researchgate.net

The general mechanism follows these steps:

H-atom Abstraction: The •OH radical abstracts a hydrogen atom from the fluoroether, creating a radical species. For example: CHF₂OCH₂CH₂CF₃ + •OH → •CF₂OCH₂CH₂CF₃ + H₂O or CHF₂OCH₂CH₂CF₃ + •OH → CHF₂O•CHCH₂CF₃ + H₂O

Reaction with Oxygen: The resulting fluoroether radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•).

Further Reactions: The peroxy radical can then undergo further reactions with atmospheric constituents like nitric oxide (NO) or other radicals, leading to the formation of stable, oxygenated products that are typically removed from the atmosphere through deposition. nih.gov

Computational studies model each of these steps to build a complete profile of the degradation pathway, identify the final products, and estimate the atmospheric lifetime of the compound. researchgate.netrsc.org

| Reactant | Rate Coefficient Expression (k_OH(T) in cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime (Urban Inland) | Calculated Atmospheric Lifetime (Coastal Troposphere) | Reference |

|---|---|---|---|---|

| HFE-356mec3 (CF₃CHFCF₂OCH₃) | (1.21 ± 0.28) × 10⁻¹² exp{-(1045 ± 646)/T} | 1.4 years | 8.7 years | researchgate.net |

Advanced Computational Approaches and Machine Learning for Molecular Design

Beyond studying existing molecules, computational chemistry is increasingly used to design new compounds with specific, desirable properties. Advanced methods, including machine learning, are accelerating the discovery of novel fluoroethers for specialized applications while minimizing potential environmental impact. eurekalert.orgarxiv.org

Structure-Property Relationship Predictions for Fluoroethers

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical features of molecules (known as molecular descriptors) with their properties or activities. nih.govnih.gov For fluoroethers, these models can predict a wide range of important characteristics. nih.govresearchgate.netresearchgate.net

The process of developing a QSPR/QSAR model involves:

Data Collection: Assembling a dataset of molecules with known experimental values for a specific property (e.g., boiling point, log Kₒw, toxicity).

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each molecule in the dataset. Descriptors can be simple (e.g., molecular weight) or complex (e.g., derived from quantum mechanical calculations). rsc.org

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links a subset of the descriptors to the property of interest. nih.govmdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not overfitted. nih.govnih.gov

For fluoroethers, QSPR models can predict key environmental and physical properties, such as the octanol-water partition coefficient (log Kₒw), which is an indicator of bioaccumulation potential. nih.govnih.gov By analyzing these structure-property relationships, chemists can understand how specific structural modifications—such as changing the length of the carbon chain or the degree of fluorination—will affect a molecule's properties. acs.org This knowledge is crucial for designing safer and more effective chemicals.

| Descriptor Category | Example Descriptors | Predicted Property | Relevance |

|---|---|---|---|

| Constitutional | Molecular Weight, Number of Fluorine Atoms | Boiling Point, Vapor Pressure | Basic physical state and volatility. |

| Topological | Wiener Index, Kier Shape Indices | Toxicity, Environmental Fate | Describes molecular size, shape, and branching. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Reactivity, Oxidative Stability | Relates to electronic structure and reactivity. chemrxiv.org |

| Physicochemical | Molar Volume, Log Kₒw | Bioaccumulation, Partitioning | Governs environmental distribution. nih.govrsc.org |

In Silico Screening for Targeted Applications

In silico screening involves the use of computational methods to search vast virtual libraries of chemical compounds to identify those with a desired profile of properties. researchgate.net This approach, often powered by machine learning, dramatically accelerates the materials discovery process compared to traditional trial-and-error synthesis and testing. rsc.orgnih.govresearchgate.net

For fluoroethers, in silico screening can be used to design molecules for specific high-performance applications. For example, in the development of new electrolytes for high-energy batteries, researchers have used molecular dynamics simulations to screen novel HFE structures. rsc.org The goal was to identify candidates with high ionic conductivity, optimal solvation characteristics for lithium ions, and high oxidative stability. rsc.org

The screening workflow typically proceeds as follows:

Library Generation: A virtual library of thousands or millions of candidate fluoroether structures is generated computationally. researchgate.net

Property Prediction: High-throughput computational methods, including QSPR models and machine learning algorithms, are used to predict the key properties for each candidate in the library. eurekalert.orgchemrxiv.org

Filtering and Ranking: The library is filtered based on multi-parameter criteria to downselect a small number of the most promising candidates.

Experimental Validation: The top-ranked candidates are then synthesized and tested in the laboratory to validate the computational predictions. rsc.org

This simulation-guided approach allows for the rational design of new fluoroethers, engineering their fundamental molecular structure to achieve desired properties and guide the discovery of next-generation materials. rsc.org

Chemical Reactivity and Mechanistic Studies of 4,4,4 Trifluorobutyl Difluoromethylether

Investigation of Radical-Initiated Reactions

The atmospheric fate and persistence of hydrofluoroethers (HFEs) like 4,4,4-Trifluorobutyl difluoromethylether are significantly influenced by their reactions with radical species, particularly the hydroxyl radical (·OH), which is a primary oxidant in the troposphere. organicmystery.com

The rate constant for the reaction of ·OH radicals with various fluoroethers has been determined in several studies. researchgate.netresearchgate.net For example, the rate constant for the reaction of (CF3)2CHOCH3 with OH radicals was determined to be (1.40 ± 0.28) x 10⁻¹² exp[(-550 ± 60)/T] cm³ molecule⁻¹ s⁻¹ over a temperature range of 253-328 K. nih.gov At 298 K, the rate constant was (2.25 ± 0.04) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov Such data is crucial for estimating the atmospheric lifetime of these compounds. nih.govwikipedia.org For instance, the tropospheric lifetime of (CF3)2CHOCH3 was estimated to be 2.0 months. nih.gov

The reactivity of hydrofluoroethers with OH radicals is influenced by the degree and position of fluorination. Generally, the presence of fluorine atoms on a carbon atom decreases the rate of H-atom abstraction from that carbon.

Table 1: Rate Constants for the Reaction of OH Radicals with a Structurally Similar Hydrofluoroether, (CF3)2CHOCH3

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| 253-328 | (1.40 ± 0.28) x 10⁻¹² exp[(-550 ± 60)/T] | nih.gov |

| 298 | (2.25 ± 0.04) x 10⁻¹³ | nih.gov |

This data is for (CF3)2CHOCH3, a structural analog of this compound, and is presented to illustrate the typical reactivity of such compounds with OH radicals.

The radical-initiated oxidation of this compound is expected to proceed via hydrogen abstraction, leading to the formation of an alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂·). The subsequent reactions of this peroxy radical determine the final degradation products.

In the case of (CF3)2CHOCH3, two primary reaction pathways were identified following OH radical attack. nih.gov The branching ratio for hydrogen abstraction from the methoxy (B1213986) group versus the other carbon was estimated to be 2.1:1. nih.gov The degradation of this analogous compound led to the formation of several byproducts, including (CF3)2CHOC(O)H, CF3C(OH)2CF3, CF3C(O)OCH3, and COF₂. nih.gov These products indicate that the degradation mechanism involves complex rearrangements and fragmentation of the initial molecule.

For this compound, the expected initial step is the abstraction of a hydrogen atom from one of the -CH₂- groups in the butyl chain or from the -OCHF₂ group. The subsequent reactions with O₂ and other atmospheric species would lead to a cascade of products, likely including aldehydes, carboxylic acids, and smaller fluorinated fragments.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound towards nucleophiles and electrophiles is dictated by the electronic properties of its constituent functional groups. The electron-withdrawing nature of the fluorine atoms significantly influences the electron density distribution within the molecule.

The difluoromethoxy group (-OCHF₂) can exhibit dual reactivity. The oxygen atom, with its lone pairs of electrons, can act as a nucleophilic center. However, the strong electron-withdrawing effect of the two fluorine atoms reduces its nucleophilicity compared to a non-fluorinated ether. The carbon atom of the difluoromethyl group is electrophilic and can be susceptible to nucleophilic attack, especially if a good leaving group is present. The reaction of difluorocarbene with cyclic ethers is known to proceed via the formation of a difluoromethylene oxonium ylide intermediate, which can then be attacked by a nucleophile. researchgate.net The difluoromethyl group can also be used as a nucleophile in certain synthetic applications when activated. acs.orgacs.orgcas.cn

The trifluorobutyl group (-CH₂CH₂CH₂CF₃) also influences the molecule's reactivity. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the adjacent methylene (B1212753) groups towards electrophilic attack. Conversely, this inductive effect makes the protons on the carbon atoms of the butyl chain more acidic than in a non-fluorinated alkane, potentially facilitating abstraction by strong bases.

Thermal and Chemical Stability under Varied Conditions (e.g., in presence of metals, Lewis acids)

Hydrofluoroethers are generally characterized by good thermal stability. researchgate.net However, their stability can be influenced by the specific molecular structure and the presence of catalysts. researchgate.net Studies on various HFEs have shown that compounds with -OCF₂H terminated ends exhibit significantly higher thermal stability compared to those with fully hydrogenated chain ends like -OCH₃ or -OC₂H₅. researchgate.net At high temperatures, hydrofluoroethers can decompose, with the primary decomposition products being toxic hydrogen fluoride (B91410) and various fluorocarbon organic compounds. fluorochemie.comfluorochemie.com

The presence of metals and Lewis acids can promote the decomposition or hydrolysis of hydrofluoroethers. nih.gov For instance, some hydrofluoroethers are known to undergo hydrolysis in the presence of strong acids like H₂SO₄. Lewis acids can catalyze the alkylation of fluorinated precursors to form hydrofluoroethers, indicating an interaction between the Lewis acid and the fluorinated compound. cas.cn It is important that starting materials are of high purity when using Lewis acid catalysts to avoid deactivation by impurities. cas.cn

Table 2: Qualitative Thermal and Chemical Stability of Hydrofluoroethers

| Condition | Stability Trend | Notes |

| Thermal Stability | -OCF₂H terminated > -OCH₃/-OC₂H₅ terminated | researchgate.net |

| Presence of Metals | Can promote degradation | nih.gov |

| Presence of Lewis Acids | Can promote hydrolysis/decomposition | nih.gov |

Biotransformation Pathways and Enzymatic Degradation Mechanisms

The biotransformation of fluorinated compounds is a topic of increasing interest due to their environmental persistence. The biodegradability of hydrofluoroethers is highly dependent on their molecular structure. A key structural feature that appears to be necessary for microbial attack is the presence of at least one non-fluorinated methylene (-CH₂-) group adjacent to the ether oxygen. rsc.org this compound possesses such a group, suggesting it may be susceptible to biotransformation.

The initial step in the aerobic biotransformation of such ethers is often catalyzed by monooxygenase enzymes, such as cytochrome P450 (P450) enzymes. nih.gov These enzymes can hydroxylate the -CH₂- group adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. rsc.org This intermediate can then undergo O-dealkylation, breaking the ether bond and forming an alcohol and an aldehyde. rsc.org

If the resulting alcohol contains a fluorinated carbon at the hydroxyl-bearing position (e.g., -CF₂OH), it can be unstable and undergo spontaneous defluorination. rsc.org The enzymatic degradation of some fluorinated compounds has been shown to proceed via hydrolytic dehalogenases. nih.gov P450 enzymes are known to be involved in the biodegradation of various xenobiotics, including some fluorinated compounds, by catalyzing oxidation reactions that increase their water solubility and facilitate further breakdown. nih.govnist.gov The metabolism of some fluorinated drugs by human cytochrome P450 enzymes has been observed to lead to defluorination and the formation of aldehydes. nih.gov

Advanced Spectroscopic Characterization Techniques for the Structural Elucidation of 4,4,4 Trifluorobutyl Difluoromethylether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, offering insights into the chemical environment, connectivity, and spatial arrangement of atoms. For fluorinated compounds such as 4,4,4-Trifluorobutyl difluoromethylether, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Analysis

¹H NMR: The proton NMR spectrum provides information about the non-fluorinated portions of the molecule. The chemical shifts are influenced by the proximity of electronegative fluorine atoms and the ether oxygen.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. oregonstate.edu The chemical shifts of carbons directly bonded to fluorine are significantly affected, appearing in characteristic regions of the spectrum. researchgate.net The carbon of the CF₃ group typically appears in the 105-125 ppm range. researchgate.net

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive for NMR analysis. wikipedia.org It offers a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atoms. huji.ac.il The spectrum will show distinct signals for the -CF₃ and -OCHF₂ groups, with characteristic chemical shifts and coupling patterns. The chemical shift for CF₃ groups generally falls between -50 to -70 ppm, while difluoromethyl groups attached to an ether oxygen (CHF₂OR) are found around -82 ppm. wikipedia.orgucsb.edu

Spin-Spin Coupling: A key feature of the NMR spectra of fluorinated compounds is the spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei. These couplings, transmitted through chemical bonds, provide valuable information about the connectivity of the molecule. huji.ac.il For instance, the signal for the -OCHF₂ group in the ¹H NMR spectrum will be split into a triplet by the two adjacent fluorine atoms. Conversely, the ¹⁹F NMR signal for this group will be split by the single proton. Similarly, C-F coupling constants are observed in the ¹³C NMR spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | -CH₂-CH₂-CF₃ | ~2.3 | m | |

| ¹H | -O-CH₂- | ~4.0 | t | ³J(H,H) |

| ¹H | -O-CHF₂ | ~6.5 | t | ²J(H,F) |

| ¹³C | -C H₂-CH₂-CF₃ | ~30 | t | ³J(C,F) |

| ¹³C | -O-C H₂- | ~65 | t | ³J(C,F) |

| ¹³C | -C F₃ | ~125 | q | ¹J(C,F) |

| ¹³C | -O-C HF₂ | ~115 | t | ¹J(C,F) |

| ¹⁹F | -CF₃ | ~-65 | t | ⁴J(F,F) |

| ¹⁹F | -OCHF₂ | ~-85 | d | ⁴J(F,F) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the bonding framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show a correlation between the two methylene (B1212753) (-CH₂-) groups in the butyl chain, confirming their adjacent positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the protonated carbons in the ¹³C spectrum. For example, it would link the proton signal at ~4.0 ppm to the carbon signal at ~65 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²J and ³J couplings). sdsu.eduyoutube.com This technique is invaluable for piecing together the molecular structure by connecting fragments. For instance, HMBC would show a correlation from the protons of the -O-CH₂- group to the carbon of the adjacent -CH₂- group and to the carbon of the -OCHF₂ group, confirming the ether linkage.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₅H₇F₅O.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. nih.gov For this compound, characteristic fragmentation would likely involve the cleavage of the C-O and C-C bonds, leading to the loss of fragments such as CHF₂ and CF₃.

Interactive Data Table: Predicted HRMS and MS/MS Fragmentation Data

| Ion Type | Formula | Calculated m/z |

| [M+H]⁺ | C₅H₈F₅O⁺ | 191.0490 |

| [M-CHF₂]⁺ | C₄H₇F₃O⁺ | 140.0449 |

| [M-CF₃]⁺ | C₄H₇F₂O⁺ | 121.0460 |

| [C₄H₇F₂]⁺ | C₄H₇F₂⁺ | 105.0514 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum would show strong absorption bands characteristic of the C-F and C-O bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The C-O-C stretching of the ether linkage would be observed around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F bonds have a Raman signal, they are often weaker than in the IR spectrum. However, the C-C backbone and C-H stretching vibrations would be readily observable.

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States (Applicable for film deposition or surface studies)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.orgipfdd.de When this compound is analyzed, for instance as a thin film deposited on a substrate, XPS can provide invaluable information about its surface chemistry. The technique works by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. diva-portal.org

For this compound, XPS analysis would be expected to identify the constituent elements: carbon, fluorine, and oxygen. High-resolution spectra of the C 1s, O 1s, and F 1s regions would reveal the different chemical environments of these atoms within the molecule.

The C 1s spectrum is anticipated to be the most complex, with distinct peaks corresponding to the different carbon atoms in the butyl chain and the difluoromethyl group. The carbon atom in the CF₃ group will exhibit the highest binding energy due to the strong electron-withdrawing effect of the three fluorine atoms. The adjacent CH₂ groups will show progressively lower binding energies as their distance from the electron-withdrawing CF₃ group increases. The carbon of the difluoromethyl group (OCHF₂) will also have a significant chemical shift to a higher binding energy, influenced by the two attached fluorine atoms and the oxygen atom.

The O 1s spectrum is expected to show a single major peak corresponding to the ether linkage (C-O-C). Its binding energy will be influenced by the adjacent fluorinated carbon atoms. mdpi.com

The F 1s spectrum will likely be dominated by a large peak, as the chemical shifts between fluorine atoms in different environments (CF₃ and OCHF₂) are generally small. mdpi.com However, high-resolution analysis may allow for the deconvolution of these contributions.

The following table summarizes the expected binding energies for the different atomic environments in this compound, based on typical values for similar fluorinated organic compounds.

Interactive Data Table: Expected XPS Binding Energies for this compound

| Element | Functional Group | Expected Binding Energy (eV) |

| Carbon (C 1s) | C F₃ | ~292 - 294 |

| C H₂-CF₃ | ~286 - 287 | |

| C H₂-CH₂-CF₃ | ~285 - 286 | |

| C H₂-O | ~286.5 - 287.5 | |

| OC HF₂ | ~290 - 292 | |

| Oxygen (O 1s) | C-O -C | ~533 - 534 |

| Fluorine (F 1s) | F -C | ~688 - 690 |

Note: These are approximate values and can be influenced by the specific instrument calibration and the chemical environment of the thin film.

Chromatographic Coupling with Spectroscopic Detection (GC-MS, LC-MS, GC-IR)

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of complex mixtures and the definitive identification of pure compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated into its components in a gas chromatograph before each component is introduced into the mass spectrometer for detection and identification. nih.gov The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion (if it survives the ionization process) and its various fragments. For fluorinated ethers, the molecular ion peak can be weak or absent. nih.gov The fragmentation pattern is key to elucidating the structure. For this compound, characteristic fragments would be expected from the cleavage of C-C, C-O, and C-F bonds.

Interactive Data Table: Plausible GC-MS Fragmentation for this compound

| m/z | Plausible Fragment Ion | Description |

| 183 | [CF₃(CH₂)₃OCHF]⁺ | Loss of a fluorine radical |

| 163 | [CF₃(CH₂)₃O]⁺ | Cleavage of the C-F bond in the difluoromethyl group |

| 113 | [CF₃(CH₂)₃]⁺ | Cleavage of the ether C-O bond |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 51 | [CHF₂]⁺ | Difluoromethyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. mdpi.com While this compound is likely amenable to GC-MS, LC-MS could be employed, particularly for analyzing potential non-volatile impurities or degradation products. In LC-MS, the sample is separated by liquid chromatography and then introduced into the mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods are less energetic than the electron ionization used in GC-MS, often resulting in a more prominent molecular ion peak and less fragmentation, which can be advantageous for confirming the molecular weight of the parent compound. For short-chain hydrofluoroethers, derivatization might be necessary to improve chromatographic retention and ionization efficiency. mdpi.comshimadzu.com

Gas Chromatography-Infrared Spectroscopy (GC-IR):

GC-IR combines gas chromatography with Fourier-transform infrared (FTIR) spectroscopy. As components elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. This provides information about the functional groups present in the molecule. GC-IR is particularly useful for distinguishing between isomers that may have very similar or identical mass spectra. spectrometerexperts.com For this compound, the IR spectrum would show characteristic absorption bands for C-F, C-H, and C-O-C stretching and bending vibrations. This technique would be highly effective in confirming the presence of these functional groups and could help to differentiate it from any structural isomers that might be present as impurities.

Synthesis and Characterization of Novel Derivatives and Analogues of 4,4,4 Trifluorobutyl Difluoromethylether

Strategies for Functional Group Derivatization at the Butyl Moiety

Functionalization of the trifluorobutyl portion of the molecule is a key strategy for introducing new chemical reactivity and for modulating the compound's physical properties. These modifications can transform the relatively inert butyl chain into a versatile platform for further chemical synthesis.

A primary route to achieving this involves starting with precursors that already contain a reactive functional group. For instance, the synthesis can begin with 4,4,4-trifluorobutanol, which can be prepared from the reduction of 4,4,4-trifluoro ethyl butyrate. google.comgoogle.com The hydroxyl group of the resulting alcohol serves as a versatile handle for a wide array of chemical transformations.

Table 1: Proposed Derivatization Reactions Starting from 4,4,4-Trifluorobutanol

| Reaction Type | Reagents | Product Functional Group | Potential Application |

|---|---|---|---|

| Oxidation | PCC, DMP | Aldehyde, Carboxylic Acid | Precursor for imines, amides, esters |

| Esterification | Acyl Halides, Carboxylic Anhydrides | Ester | Plasticizers, lubricants |

| Etherification | Alkyl Halides, Williamson Synthesis | Ether | Solvents, chemical intermediates |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Nucleophilic substitution reactions |

Another advanced strategy involves the use of organocatalytic 1,4-additions to α,β-unsaturated aldehydes, such as 4,4,4-trifluorocrotonaldehyde. nih.gov This method allows for the introduction of various nucleophiles, creating a stereogenic center and incorporating diverse functionalities into the butyl chain from the outset. nih.gov For example, the addition of heteroaromatics or alkylthiols can yield complex structures with potential biological activity. nih.gov

Modification of the Difluoromethylether Linkage

The synthesis of difluoromethyl ethers often proceeds via the reaction of an alcohol with a source of difluorocarbene. nih.gov A common modern method involves the use of difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent, which reacts rapidly with alcohols in the presence of a base like potassium hydroxide (B78521). nih.gov This procedure is notable for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Modifications can be envisioned by replacing the hydrogen atom of the -OCF₂H group. For example, further fluorination to create a trifluoromethylether (-OCF₃) linkage would drastically alter the electronic properties and stability of the molecule. Alternatively, replacing the difluoromethylether with a longer fluoroalkylether chain, such as a tetrafluoroethylether, could be achieved by reacting the corresponding alcohol with tetrafluoroethylene (B6358150) under basic conditions.

Another approach involves the complete replacement of the ether oxygen. For instance, synthesizing the thioether analogue, 4,4,4-Trifluorobutyl difluoromethylsulfide, could be accomplished by reacting a thiolate with a difluorocarbene source. nih.gov Such a modification would significantly impact the geometry and binding properties of the molecule.

Development of Oligomeric and Polymeric Structures Incorporating the Fluoroether Unit

The incorporation of the 4,4,4-trifluorobutyl difluoromethylether motif into larger oligomeric or polymeric structures is a key strategy for developing advanced materials with unique surface properties, thermal stability, and chemical resistance.

One synthetic pathway involves creating difunctional monomers based on the core structure. For example, a diol could be synthesized from precursors containing two terminal ester groups, which are then reduced. This diol can then undergo polycondensation reactions with diacyl chlorides or diisocyanates to form polyesters or polyurethanes, respectively.

An alternative approach is the synthesis of fluoroalkyl-end-capped oligomers. documentsdelivered.com This can be achieved through free-radical addition reactions where a molecule containing the this compound unit and a reactive vinyl group is polymerized. For instance, the reaction of fluoroalkanoyl peroxides with vinylsilanes has been shown to produce fluorine-containing organosilicon oligomers under mild conditions.

The synthesis of perfluoropolyalkylether (PFPAE) structures offers a template for creating complex fluorinated oligomers. nih.gov By functionalizing a core molecule with reactive end-groups like vinyl ethers or epoxides, these monomers can be used in photo-induced cationic polymerization to form soft, transparent films. nih.gov Although synthetically challenging due to the non-polar and insoluble nature of many fluorinated compounds, this method allows for the creation of difunctional oligomers with a general structure of RG-S-PFPAE-S-RG, where RG is a reactive group. nih.gov

Table 2: Illustrative Examples of Potential Fluoroether-Containing Polymers

| Polymer Type | Monomer 1 | Monomer 2 | Potential Properties |

|---|---|---|---|

| Polyester | Diol derived from this compound | Adipoyl chloride | Enhanced thermal stability, hydrophobicity |

| Polyurethane | Diol derived from this compound | Methylene (B1212753) diphenyl diisocyanate (MDI) | Chemical resistance, low surface energy |

Design Principles for Tailoring Physicochemical Properties through Structural Modifications

The rational design of derivatives of this compound allows for precise control over their physicochemical properties. The introduction of fluorine atoms and fluoroalkyl groups significantly influences a molecule's potency, conformation, metabolism, and membrane permeability. researchgate.net

Electronic Properties and Acidity: The strong electron-withdrawing nature of fluorine atoms can be used to modulate the acidity (pKa) of nearby functional groups. nih.gov Replacing a hydrocarbon segment with a fluorinated one can significantly lower the pKa of a distal carboxylic acid or alcohol. This principle is used to design bioisosteres of carboxylic acids. researchgate.netnih.gov

Thermal and Oxidative Stability: The strength of the carbon-fluorine bond imparts exceptional thermal and metabolic stability. rsc.org The design of fluorinated ether electrolytes for high-performance batteries often involves optimizing the molecular structure to enhance stability against both oxidation and reduction. nih.govrsc.org For example, modulating the degree of fluorination on the ether's alkoxy groups has been shown to directly impact the cycling stability of lithium-metal batteries. rsc.org

Optical Properties: In polymeric systems, the fluorine content can be used to control properties like refractive index and birefringence. researchgate.net Generally, the refractive index can be predicted using the Lorentz-Lorenz equation, and it has been observed that optical losses in polymer waveguides are inversely proportional to the fluorine content. researchgate.net

Table 3: Predicted Physicochemical Property Changes with Structural Modification

| Structural Modification | Property Affected | Predicted Change | Rationale |

|---|---|---|---|

| Increase chain length of butyl group | Lipophilicity (logP) | Increase | Larger nonpolar surface area |

| Introduce hydroxyl group | Polarity, Boiling Point | Increase | Hydrogen bonding capability |

| Replace -OCF₂H with -SCF₂H | Polarity, Bond Angle | Decrease in polarity, change in geometry | Sulfur is less electronegative than oxygen |

Characterization of Derivative Structures and Purity using Advanced Analytical Methods

The unambiguous identification and purity assessment of novel derivatives of this compound rely on a suite of advanced analytical techniques. Given the presence of fluorine, specific methods are particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural elucidation.

¹H NMR provides information on the hydrocarbon portions of the molecule.

¹³C NMR helps to identify all carbon environments.

¹⁹F NMR is exceptionally useful for organofluorine compounds. scholaris.ca It offers a non-targeted and unbiased view of all fluorinated species in a sample with high sensitivity. scholaris.canih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, allowing for clear distinction between different fluorine-containing groups (e.g., -CF₃ vs. -OCF₂H). This technique is powerful for both structural verification and quantitative analysis. nih.gov

Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which helps to confirm the elemental composition. Techniques like gas chromatography-mass spectrometry (GC-MS) are used to separate and identify components in a mixture, which is vital for assessing purity and identifying byproducts. rsc.org

Combustion Ion Chromatography (CIC): This technique is used for total organofluorine (TOF) analysis. nih.govalsglobal.com The sample is combusted, and the resulting fluoride (B91410) ions are quantified by ion chromatography. This provides a measure of the total fluorine content, which can be compared against the expected value for the pure compound to assess purity or to quantify fluorinated compounds in complex matrices. nih.govmontrose-env.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The strong absorptions corresponding to C-F and C-O-C bonds are characteristic of the fluoroether structure. Any derivatization, such as the introduction of a hydroxyl (-OH) or carbonyl (C=O) group, will give rise to new, easily identifiable peaks in the IR spectrum.

Table 4: Typical Analytical Data for Hypothetical this compound

| Analytical Technique | Parameter | Expected Result |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | ~ -66 ppm (CF₃), ~ -80 to -90 ppm (OCF₂H) |

| ¹H NMR | Chemical Shift (δ) | ~ 6.5 ppm (t, JHF ≈ 75 Hz, OCF₂H ), ~ 4.0 ppm (t, O-CH₂ -), ~ 2.5 ppm (m, -CH₂-CH₂ -CF₃), ~ 2.0 ppm (m, -CH₂ -CH₂-CF₃) |

| Mass Spectrometry | [M+H]⁺ | Expected m/z for C₅H₈F₅O⁺ |

The combination of these methods provides a comprehensive characterization of the synthesized derivatives, confirming their structure, and establishing their purity, which is essential for any subsequent application or study. nih.gov

Applications in Advanced Materials and Chemical Systems Incorporating 4,4,4 Trifluorobutyl Difluoromethylether

Utilization as a Component in Electrolyte Formulations for Energy Storage Devices

Hydrofluoroethers (HFEs) like 4,4,4-Trifluorobutyl difluoromethylether are increasingly being investigated as co-solvents in electrolytes for lithium-ion batteries (LIBs) and other next-generation energy storage systems. rsc.orgresearchgate.net Their incorporation aims to address the safety and stability issues associated with traditional carbonate-based electrolytes, such as flammability and electrochemical decomposition at high voltages. rsc.orgresearchgate.net The introduction of HFEs can lead to non-flammable electrolytes, reduced gas generation, and improved compatibility with high-energy electrode materials. researchgate.netresearchgate.net For instance, the use of HFEs has been shown to be beneficial in stabilizing both high-voltage LiCoO2 cathodes and lithium metal anodes. acs.org

However, the specific molecular structure of the HFE plays a crucial role. The ether oxygen in the HFE molecule can participate in the solvation of lithium ions (Li+), but the presence of electron-withdrawing fluorine atoms reduces the Lewis basicity of the oxygen, leading to weaker Li+-solvent interactions. rsc.org This "weakly solvating" nature can be advantageous. By reducing the strong binding of Li+ to the solvent molecules, it can facilitate the de-solvation process at the electrode-electrolyte interface, which is a key step in the charge-transfer reaction.

Table 1: Comparative Properties of Electrolyte Solvents

| Property | Conventional Carbonate Solvents (e.g., EC/DEC) | Hydrofluoroether (HFE) Co-solvents |

|---|---|---|

| Flammability | High | Low to Non-flammable |

| Oxidative Stability | Limited | High |

| Ionic Conductivity | High | Moderate to Low |

| Li+ Solvation Strength | Strong | Weak |

This table presents generalized properties. Specific values depend on the exact composition of the electrolyte.

The solid-electrolyte interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial charging cycles of a lithium-ion battery. Its composition and stability are critical for the long-term cyclability and safety of the cell. The decomposition products of the electrolyte components are what form the SEI.

Hydrofluoroethers like this compound can play a beneficial role in the formation of a more robust and effective SEI. The decomposition of fluorinated components, such as HFEs, can lead to the formation of lithium fluoride (B91410) (LiF) in the SEI. researchgate.netacs.org LiF is known to be a highly desirable SEI component due to its wide electrochemical window, low electronic conductivity, and good mechanical stability. A LiF-rich SEI can effectively suppress the continuous decomposition of the electrolyte and minimize the growth of lithium dendrites, which are a major safety concern for lithium metal anodes. rsc.orgacs.org The use of additives like 2-fluoropyridine (B1216828) in HFE-based electrolytes has been shown to further enhance the formation of a high-quality, LiF-rich SEI, leading to significantly improved cycling stability. acs.org

Potential as a Solvent or Co-solvent in Specialized Chemical Reactions

The properties of 4,4,4-Trifluorobutyl difluoromethyl ether make it a candidate for use as a solvent or co-solvent in specialized chemical reactions. Hydrofluoroethers are known for their chemical and thermal stability, which allows them to be used in a range of reaction conditions. tmcindustries.com Their low surface tension and viscosity can improve the wetting of solid reactants and catalysts, potentially enhancing reaction rates. tmcindustries.com

Furthermore, the tunable solubility characteristics of HFEs can be exploited for product separation and catalyst recycling. They can be used in biphasic catalysis systems where the catalyst resides in the HFE phase, and the products are easily separated from it. While specific research on 4,4,4-Trifluorobutyl difluoromethyl ether as a reaction solvent is not widely published, the general properties of HFEs suggest its potential in this area, particularly for reactions involving fluorinated compounds or requiring an inert, non-flammable medium. The synthesis of difluoromethyl ethers can be achieved under mild conditions, which speaks to the stability of the ether linkage. nih.gov

Application in Plasma Etching Processes for Microelectronics

In the manufacturing of microelectronics, plasma etching is a critical process for patterning thin films. Fluorocarbon gases are commonly used as the etchant source. Hydrofluoroethers, including compounds structurally related to 4,4,4-Trifluorobutyl difluoromethyl ether, have been identified as useful in these processes. ecolink.com They can serve as dry etching agents, where they are introduced into a plasma to generate reactive species that selectively remove material from a substrate. ecolink.comalfa-chemistry.com The advantage of using liquid HFEs is their ease of handling and delivery compared to gaseous fluorocarbons. Their specific fragmentation patterns in the plasma can be tailored by their molecular structure to achieve desired etch selectivities and profiles.

Integration into Specialized Fluorinated Fluids and Lubricants

The inherent properties of hydrofluoroethers, such as high thermal stability, low pour point, and non-flammability, make them excellent candidates for use in specialized fluids and lubricants. tmcindustries.com3m.com 4,4,4-Trifluorobutyl difluoromethyl ether can be formulated into lubricants for applications that experience extreme temperatures or require chemical inertness. HFEs are often used as carrier fluids for fluorinated greases and lubricants, helping to deposit a thin, uniform film on a surface. tmcindustries.comgeoconproducts.com Their low surface tension allows them to penetrate into tight clearances, ensuring complete lubrication of complex mechanical components. tmcindustries.com

Table 2: Physical Properties of a Representative Hydrofluoroether (HFE-7100)

| Property | Value |

|---|---|

| Boiling Point | 61 °C |

| Pour Point | -135 °C |

| Density (@ 25 °C) | 1.52 g/mL |

| Surface Tension (@ 25 °C) | 13.6 dyne/cm |

Data for HFE-7100 (a mixture of methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether) is provided as a representative example of a commercially available HFE. tmcindustries.comnih.gov

Development as a Component in Advanced Surfactant Systems for Interfacial Engineering

Surfactants are molecules that lower the surface or interfacial tension between different phases. The low surface tension of hydrofluoroethers like 4,4,4-Trifluorobutyl difluoromethyl ether is a key characteristic that suggests their potential in surfactant systems. researchgate.nettmcindustries.com While HFEs themselves are not typically primary surfactants, they can be used as a co-solvent or as part of a microemulsion to modify interfacial properties.

In the field of interfacial engineering, precise control over wetting, spreading, and emulsification is crucial. The addition of an HFE to a formulation can significantly lower the surface tension, leading to enhanced wetting of low-energy surfaces like plastics and fluoropolymers. mdpi.com Research on fluorocarbon surfactants has shown their exceptional ability to reduce interfacial tension. mdpi.com While not a surfactant itself, the fluorinated nature of 4,4,4-Trifluorobutyl difluoromethyl ether could be leveraged in combination with traditional surfactants to create highly effective systems for applications such as coatings, cleaning, and enhanced oil recovery. The interaction between surfactants and the interface is complex and depends on the specific chemical structures involved. researchgate.netnih.gov

Q & A

Q. What synthetic routes are recommended for 4,4,4-Trifluorobutyl difluoromethylether, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution or esterification under controlled temperatures. For example, 4,4,4-Trifluorobutyl tosylate intermediates can be prepared by reacting 4,4,4-trifluorobutan-1-ol with p-toluenesulfonyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by purification via liquid-liquid extraction . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.5 molar ratio of alcohol to tosyl chloride) and temperature control (±2°C). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate high-purity product.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : , , and NMR are essential for confirming substituent positions and fluorine integration. For instance, NMR peaks at δ 4.07 ppm (t, J=6.0 Hz) indicate the trifluorobutyl group .

- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%). Retention time discrepancies can signal impurities.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives to detect trace byproducts.

Advanced Research Questions

Q. How do structural modifications at the trifluorobutyl moiety influence the mesomorphic properties of difluoromethylether-based liquid crystals?

- Methodological Answer : Introducing fluorine atoms enhances thermal stability and dielectric anisotropy. For example, difluoromethylether compounds exhibit nematic phases at higher temperatures (e.g., 120–150°C) due to reduced rotational freedom. Researchers should use differential scanning calorimetry (DSC) to map phase transitions and X-ray diffraction (XRD) to analyze molecular packing. Substituting the trifluorobutyl chain with shorter/longer fluorinated chains alters clearing points by ±20°C, as shown in studies on analogous fluorous liquid crystals .

Q. What strategies can resolve contradictions in reported physicochemical data (e.g., melting points, solubility) of fluorinated ether derivatives across studies?

- Methodological Answer :

- Standardized Protocols : Replicate experiments using identical solvents (e.g., anhydrous THF vs. wet ethanol) and temperature ramps (e.g., 2°C/min for DSC).

- Meta-Analysis : Cross-reference CAS-numbered datasets (e.g., PubChem, EPA reports) to identify outliers. For example, discrepancies in melting points may arise from polymorphic forms or hydration states .

- Collaborative Verification : Share samples between labs to eliminate batch-dependent variability.

Q. How should researchers design experiments to assess the thermal stability of this compound under varying atmospheric conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform under nitrogen and oxygen atmospheres (flow rate: 50 mL/min) to quantify decomposition thresholds. Typical degradation onset for fluorinated ethers occurs at >250°C .

- Isothermal Aging : Heat samples at 100°C for 48–72 hours and monitor decomposition via FT-IR (C-F bond stability at 1100–1250 cm).

Q. What role does the trifluorobutyl group play in the electrochemical behavior of ionic liquids containing this substituent?

- Methodological Answer : The trifluorobutyl group lowers viscosity (e.g., 40–60 cP at 25°C) and enhances ionic conductivity (0.5–1.5 mS/cm) by reducing cation-anion interactions. Evaluate via cyclic voltammetry (scan rate: 50 mV/s) in acetonitrile to measure redox stability windows (typically 4.5–5.0 V). Compare with non-fluorinated analogs to isolate fluorine’s impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.